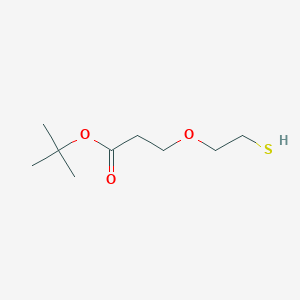
4-Phenoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxyaniline hydrochloride is an organic compound with the molecular formula C12H11NO·HCl. It is also known as 4-Aminophenyl phenyl ether hydrochloride. This compound is characterized by the presence of an aniline group substituted with a phenoxy group at the para position. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenoxyaniline hydrochloride can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where iodobenzene and phenol are reacted in the presence of a copper catalyst and potassium hydroxide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours . The reaction mixture is then cooled, and the product is purified through column chromatography.
Another method involves the reaction of 4-phenoxyaniline with hydrochloric acid. In this process, 4-phenoxyaniline is dissolved in concentrated hydrochloric acid, and an ice-cold solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at 0°C for 1 hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Phenoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity by binding to the active site. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Similar structure but lacks the phenoxy group.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of a phenoxy group.
4-Phenoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
4-Phenoxyaniline hydrochloride is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
Propiedades
Número CAS |
73166-61-7 |
|---|---|
Fórmula molecular |
C12H12ClNO |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
4-phenoxyaniline;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |
Clave InChI |
PZEIOZVYYORMFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |
Números CAS relacionados |
139-59-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


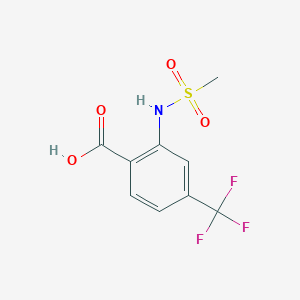
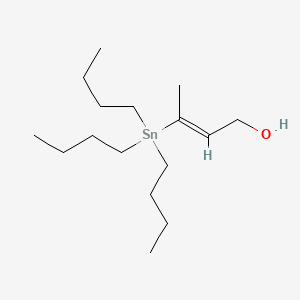
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
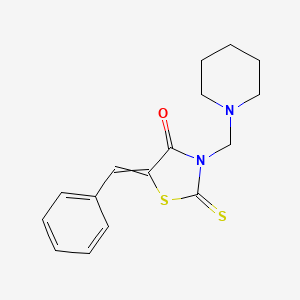
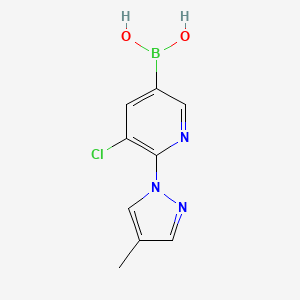
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)
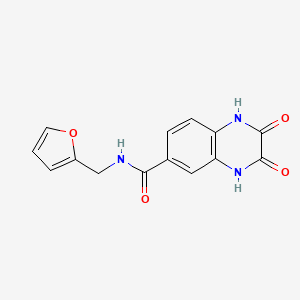

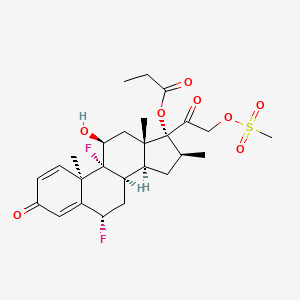
![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

